3-[(4-Tert-butylphenyl)amino]benzamide
Description
Significance and Research Rationale of Benzamide (B126) Derivatives in Chemical Biology
Benzamide derivatives represent a versatile and highly significant class of compounds in chemical biology and drug discovery. nanobioletters.com The benzamide functional group, consisting of a benzene (B151609) ring attached to an amide, is a key pharmacophore found in a multitude of biologically active molecules. nanobioletters.com The significance of these derivatives stems from their capacity to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like enzymes and receptors. This enables them to modulate a wide array of physiological processes.
The research rationale for the continued investigation of benzamide derivatives is supported by their proven track record in medicine. They exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular effects. nanobioletters.com For instance, certain benzamide derivatives function as potent enzyme inhibitors, a crucial mechanism in modern therapeutics. Examples include their activity as inhibitors of poly (ADP-ribose) polymerase (PARP), which is vital for DNA repair and a key target in oncology, and as modulators of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. wikipedia.org The structural simplicity and synthetic accessibility of the benzamide scaffold allow for the systematic modification and optimization of its properties, making it an attractive starting point for the development of new therapeutic agents. researchgate.net
Overview of the Chemical Space and Structural Class of 3-[(4-Tert-butylphenyl)amino]benzamide
This compound belongs to the structural class of N-phenylbenzamides or diarylamines, which are characterized by a nitrogen atom connecting two aromatic rings. nih.gov This particular molecule features a central amino bridge linking a benzamide moiety at the meta-position to a 4-tert-butylphenyl group.
The key structural features of this compound are:
A Benzamide Core: This provides the fundamental scaffold known for its broad biological relevance.
A Diarylamine Linkage: The N-H group in the diarylamine linkage can act as a hydrogen bond donor, which is often crucial for binding to biological targets.
A Tert-butyl Group: This bulky, lipophilic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.gov It can enhance membrane permeability and metabolic stability, and its steric bulk can dictate binding selectivity. nih.gov
The combination of these features places this compound in a chemical space populated by molecules with potential as targeted therapeutic agents.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 564483-25-6 bldpharm.com |
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.36 g/mol |
| IUPAC Name | 3-((4-(tert-butyl)phenyl)amino)benzamide |
| SMILES | CC(C)(C)c1ccc(cc1)Nc2cccc(c2)C(=O)N |
| Structural Class | Diarylamine, Benzamide |
Historical Perspective of Analogous Compounds in Preclinical Research
While this compound itself has not been the subject of extensive published preclinical research, a vast body of literature exists on structurally analogous compounds, demonstrating the potential of this chemical class. The N-phenylbenzamide scaffold is a recurring motif in compounds investigated for various therapeutic applications.
For example, in oncology, imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their anticancer potential, with some showing promising activity against human cancer cell lines. nih.gov In the field of infectious diseases, novel N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71, a pathogen that can cause hand, foot, and mouth disease. nih.gov Specifically, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was highlighted as a promising lead for further development. nih.gov
Furthermore, diarylamine-based carboxamides have been designed and synthesized as potential cytotoxic agents, with some compounds exhibiting significant selective proliferation inhibition against cancer cells. nih.gov In the context of parasitic diseases, N-phenylbenzamide derivatives have been studied for their ability to target kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. acs.org These studies underscore the therapeutic potential inherent in the diarylamine benzamide scaffold.
Table 2: Preclinical Research on Analogous Benzamide Derivatives
| Compound Class / Example | Therapeutic Area | Key Finding / Mechanism of Action |
|---|---|---|
| Imidazole-based N-phenylbenzamide derivatives | Oncology | Exhibited good cytotoxic activity against tested cancer cell lines. nih.gov |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Antiviral | Active against Enterovirus 71 strains at low micromolar concentrations. nih.gov |
| Diarylamine-guided carboxamide derivatives | Oncology | Demonstrated selective proliferation inhibition activity on cancer cell lines. nih.gov |
Research Gaps and Future Directions in the Study of this compound
The most significant research gap concerning this compound is the lack of comprehensive biological evaluation. While its structure is intriguing and analogous compounds have shown significant promise, its specific biological activities and potential molecular targets remain largely unexplored. Its commercial availability provides a ready starting point for such investigations. bldpharm.com
Future research directions should, therefore, focus on systematically elucidating the pharmacological profile of this compound. A logical first step would be to perform high-throughput screening against a diverse panel of biological targets, particularly those known to be modulated by benzamide and diarylamine derivatives, such as protein kinases, PARP, and various receptors.
Furthermore, structure-activity relationship (SAR) studies could be initiated. This would involve the synthesis of a library of analogs by modifying the substitution patterns on both aromatic rings and altering the nature of the linker. For instance, the position of the amino and benzamide groups could be varied, and the tert-butyl group could be replaced with other substituents to probe the effects on potency and selectivity.
Given the broad bioactivities of related compounds, from anticancer to antimicrobial, a multipronged approach to screening is warranted. nanobioletters.comnih.govnih.gov Computational studies, such as molecular docking, could also be employed to predict potential binding interactions with known drug targets, thereby guiding experimental efforts. The exploration of this and related compounds could lead to the discovery of novel chemical probes to study biological processes or even new lead compounds for drug development.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3-(4-tert-butylanilino)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-7-9-14(10-8-13)19-15-6-4-5-12(11-15)16(18)20/h4-11,19H,1-3H3,(H2,18,20) |
InChI Key |
XJLGCCPZDHSIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 4 Tert Butylphenyl Amino Benzamide
Retrosynthetic Analysis and Key Precursors for Benzamide (B126) Scaffolds
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-[(4-tert-butylphenyl)amino]benzamide, the most logical disconnection is at the C-N bond of the diarylamine linkage, which is a common strategy for this class of compounds. This disconnection suggests a cross-coupling reaction as the final key step in the synthesis.
This analysis leads to two primary synthetic pathways originating from two sets of key precursors:
Pathway A: Coupling of 3-halobenzamide (where the halogen is typically Br or I) with 4-tert-butylaniline.
Pathway B: Coupling of 3-aminobenzamide (B1265367) with a 4-tert-butyl-substituted aryl halide.
The precursors themselves can be synthesized through established methods. 4-tert-butylaniline is a crucial starting material and can be prepared via several routes, including the reduction of 4-tert-butylnitrobenzene or from ethyl N-(4-tert-butyl-phenyl)-carbamate. prepchem.comchemicalbook.com The benzamide moiety precursors are typically derived from corresponding benzoic acids. For instance, 3-bromobenzamide (B114348) can be synthesized from 3-bromobenzoic acid, and 3-aminobenzamide can be prepared by the reduction of 3-nitrobenzamide. nih.gov The formation of the amide bond itself is often achieved by activating the carboxylic acid (e.g., converting it to an acyl chloride) and then reacting it with ammonia (B1221849) or a protected amine. researchgate.netnih.gov
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis | Common Starting Materials |
| 4-tert-Butylaniline | Aniline (B41778) component in the C-N coupling reaction. | 4-tert-Butylnitrobenzene |
| 3-Bromobenzamide | Aryl halide component for coupling (Pathway A). | 3-Bromobenzoic acid |
| 3-Aminobenzamide | Amine component for coupling (Pathway B). | 3-Nitrobenzamide, 3-Aminobenzoic acid |
| 1-Bromo-4-tert-butylbenzene | Aryl halide component for coupling (Pathway B). | tert-Butylbenzene |
Development of Novel Synthetic Routes for this compound
The construction of the diarylamine bond in this compound is most effectively achieved using modern palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a preeminent method for this transformation, offering a versatile and high-yielding route. bristol.ac.ukresearchgate.net This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The general synthetic scheme for the Buchwald-Hartwig amination to produce the target compound is as follows:
Scheme: Synthesis of this compound via Buchwald-Hartwig Amination.

Figure 1: Palladium-catalyzed synthesis of this compound from 3-bromobenzamide and 4-tert-butylaniline.
Beyond the well-established Buchwald-Hartwig reaction, other novel methods for diarylamine synthesis could be adapted, such as acceptorless dehydrogenative aromatization, which offers an environmentally benign pathway by generating molecular hydrogen as the only byproduct. rsc.org
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. For a palladium-catalyzed coupling, several parameters must be fine-tuned. bristol.ac.ukresearchgate.net
Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, is crucial. researchgate.net Sterically hindered and electron-rich ligands like XPhos and Xantphos have been shown to be particularly effective for amination reactions, promoting efficient catalytic turnover. bristol.ac.ukresearchgate.netchemrxiv.org
Base: The strength and solubility of the base influence the reaction rate. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). researchgate.net
Solvent: The solvent affects the solubility of the reactants and catalyst complex. Toluene (B28343) and 1,4-dioxane (B91453) are standard solvents, though alternatives like tert-butanol (B103910) have also been used effectively. researchgate.net
Temperature: These reactions are typically run at elevated temperatures, often between 80-110 °C, to ensure a reasonable reaction rate. researchgate.net
The systematic optimization of these variables, often aided by Design of Experiments (DoE) methodology, can significantly improve reaction outcomes. bristol.ac.uk
Table 2: Example Parameters for Optimization of Buchwald-Hartwig Amination
| Parameter | Variable | Typical Effect on Reaction | Reference |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Choice can affect catalyst activation and stability. | researchgate.net |
| Ligand | Xantphos, XPhos, BINAP | Strongly influences reaction rate and scope; sterically hindered ligands are often superior. | researchgate.netresearchgate.net |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Base strength and type can be critical for efficient deprotonation of the amine. | researchgate.net |
| Solvent | Toluene, DMF, Dioxane | Affects solubility and catalyst performance. | chemrxiv.org |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate. | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. ijarsct.co.inchemmethod.com Key strategies include:
Use of Greener Solvents: Replacing conventional solvents like toluene with bio-based alternatives such as eucalyptol (B1671775) has been shown to be effective for Buchwald-Hartwig reactions. researchgate.net Water or polyethylene (B3416737) glycol (PEG) can also serve as green reaction media for some benzamide syntheses. chemmethod.com
Catalyst Efficiency: Developing more active catalysts reduces the amount of precious metal required. Using reusable, heterogeneous catalysts can also simplify purification and minimize waste. mdpi.comorientjchem.org
Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, thereby conserving energy. ijarsct.co.inchemmethod.com
Atom Economy: Synthetic routes like acceptorless dehydrogenative coupling are highly atom-economical, converting starting materials into the desired product with minimal waste. rsc.org
Parallel Synthesis and Combinatorial Libraries of this compound Analogs
Parallel synthesis is a powerful strategy for rapidly generating a collection, or library, of structurally related compounds for applications such as drug discovery. nih.gov A combinatorial library of this compound analogs can be constructed by systematically varying the two key building blocks: the substituted aniline and the substituted benzamide.
Using the Buchwald-Hartwig amination in a parallel format, an array of substituted 3-bromobenzamides can be reacted with an array of substituted anilines in a multi-well plate. This approach allows for the efficient exploration of the structure-activity relationship (SAR) by introducing diverse functional groups on either aromatic ring. nih.gov
Table 3: Potential Building Blocks for a Combinatorial Library of Analogs
| Scaffold Component | Position of Variation | Example Building Blocks |
| Benzamide Moiety | R¹, R², R³, R⁴ | 3-Bromo-X-benzamide (where X = F, Cl, Me, OMe, CF₃, etc.) |
| Aniline Moiety | R⁵, R⁶, R⁷, R⁸ | 4-Y-aniline (where Y = Isopropyl, Cyclohexyl, Phenyl, OCF₃, etc.) |
Post-Synthetic Modification and Functionalization of the Benzamide Core
After the synthesis of the core this compound structure, further functionalization can be performed to create more complex derivatives. The existing functional groups can direct subsequent reactions to specific positions on the molecule.
C-H Functionalization: The benzamide group can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the introduction of new substituents at the ortho-position (C2 or C4) of the benzamide ring. researchgate.net
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution by the electron-donating amine group. Reactions such as halogenation or nitration would likely occur at the positions ortho to the amine.
N-H Functionalization: The secondary amine and the primary amide N-H protons can be substituted through reactions like alkylation or acylation, although the amide N-H is generally less reactive.
Annulation Reactions: The benzamide core can be incorporated into larger heterocyclic systems through annulation reactions, creating polycyclic structures with potentially novel properties. acs.orgmdpi.com
These post-synthetic modifications provide a versatile platform for fine-tuning the properties of the parent compound and accessing a wider range of chemical diversity.
Advanced Structural Characterization and Conformational Analysis of 3 4 Tert Butylphenyl Amino Benzamide
Spectroscopic Analysis for Structural Elucidation in Research (e.g., NMR, MS, IR)
Spectroscopic methods are fundamental in confirming the chemical structure of a synthesized compound. For a molecule like 3-[(4-tert-butylphenyl)amino]benzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for full structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. Based on analogous compounds, the expected chemical shifts can be predicted. For instance, in diarylamine-guided carboxamide derivatives, typical proton signals for the amide and amine N-H groups, as well as aromatic protons, are well-documented. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (CH₃) | ~1.3 | Singlet |
| Aromatic (C-H) | 6.8 - 8.0 | Multiplets |
| Amine (N-H) | ~9.8 | Singlet |
| Amide (N-H) | ~12.1 | Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~31 |
| tert-Butyl (quaternary C) | ~34 |
| Aromatic (C-H) | 115 - 140 |
| Aromatic (quaternary C) | 130 - 150 |
| Carbonyl (C=O) | ~168 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₇H₂₀N₂O), the expected molecular weight is approximately 268.35 g/mol . Electrospray ionization (ESI) is a common technique for such molecules, and diarylamine-containing carboxamide derivatives typically show [M+H]⁺ or [M-H]⁻ ion fragmentation peaks. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a benzamide (B126) derivative will show characteristic absorption bands. The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly important for characterizing the amide group. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amine & Amide) | Stretching | 3200 - 3400 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of related structures, such as other Schiff base compounds and benzamide derivatives, reveals key insights. For instance, the crystal structure of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which also contains a tert-butylphenyl group, shows that such molecules are often not planar and their crystal structures can be stabilized by intermolecular interactions like C-H···π interactions. biosynth.comtandfonline.com
In diarylamines, the conformation around the C-N bonds is a critical structural feature. X-ray structures of related compounds have shown that one aryl group may be more coplanar with the amine nitrogen to maximize conjugation, while the other is more twisted to minimize steric hindrance. scispace.com
The formation of co-crystals is a common strategy to modify the physicochemical properties of pharmaceutical compounds. researchgate.net Benzamides are known to form co-crystals with various co-formers through hydrogen bonding interactions involving the amide group. This suggests that this compound would also have the potential to form co-crystals, which could influence properties like solubility and stability.
Conformational Dynamics and Energy Landscape Studies
The biological activity and physical properties of flexible molecules like this compound are governed by their conformational dynamics. Diarylamines are known to exist in different conformations due to rotation around the two C-N bonds. scispace.com
The two main conformations are often referred to as cis and trans, which describe the relative orientation of the substituents on the two aromatic rings with respect to the N-H bond. These different conformations can have distinct spatial arrangements and, consequently, different biological activities. The interconversion between these conformations defines the molecule's energy landscape. scispace.com
Computational methods, such as Density Functional Theory (DFT), are often employed to study the conformational preferences and energy barriers of such molecules. These studies for related benzamide derivatives help in understanding their reactivity and wavefunction-based properties. nih.gov For aromatic oligoamides (foldamers), conformational analyses indicate that despite variations in connectivity, they can adopt specific, well-defined shapes that can mimic biological structures like α-helices. This highlights the importance of understanding the conformational preferences of the benzamide backbone.
Molecular Dynamics Simulations for Solvent Interactions and Stability
For benzamide derivatives, MD simulations can be used to:
Analyze Solvent Effects: Understand how the molecule interacts with solvent molecules (e.g., water or ethanol) through hydrogen bonds and other non-covalent interactions.
Predict Stability: Assess the stability of different conformations of the molecule in solution by monitoring parameters like root mean square deviation (RMSD) over the simulation time.
Study Binding Interactions: In a biological context, MD simulations are used to investigate the binding of a ligand to its protein target, providing details about the key interactions and the stability of the complex.
While specific MD studies on this compound are not available, research on other benzamide derivatives demonstrates the utility of this approach. For example, MD simulations have been used to study benzamide analogues as FtsZ inhibitors and to understand the stability of ligand-protein complexes.
Computational Chemistry and Molecular Modeling of 3 4 Tert Butylphenyl Amino Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule like 3-[(4-tert-butylphenyl)amino]benzamide. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Key Parameters from Quantum Chemical Calculations:
| Parameter | Description | Significance for this compound |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions with biological targets. |
| Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding the polarity of the molecule and its potential for forming hydrogen bonds and other electrostatic interactions. |
| Fukui Functions | Describe the change in electron density at a given point when the number of electrons in the molecule changes. | These functions are used to predict the sites for nucleophilic, electrophilic, and radical attacks on the molecule. nih.gov |
Studies on similar sulfonamide-Schiff base derivatives have utilized DFT to correlate experimental data (like FT-IR and NMR spectra) with computationally derived values, showing good agreement. nih.gov Such an approach for this compound would involve geometry optimization followed by frequency calculations and electronic property analysis to provide a detailed understanding of its intrinsic chemical nature.
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking it into the active sites of potential protein targets to predict its binding mode and affinity. Related benzamide (B126) derivatives have been studied as inhibitors of various enzymes, such as histone deacetylases (HDACs), tyrosine kinases, and topoisomerases. nih.govnih.govdergipark.org.trresearchgate.net
The interaction profile details the specific types of bonds and contacts between the ligand and the protein's active site residues.
Common Interactions for Benzamide Derivatives:
Hydrogen Bonds: The amide group of the benzamide scaffold is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The tert-butylphenyl group would be expected to form significant hydrophobic interactions with nonpolar residues.
Pi-Alkyl and Pi-Pi Stacking: The aromatic rings in the structure can engage in pi-alkyl and pi-pi stacking interactions with corresponding residues in the binding pocket.
In studies of N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives, molecular docking revealed numerous H-bonds and hydrophobic interactions with the active sites of the target proteins. malariaworld.org A similar analysis for this compound would be crucial to understand its mechanism of action at a molecular level.
Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the protein. The results are often presented as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.
Example of Binding Energy Data from a Hypothetical Docking Study:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| HDAC1 | -8.5 | His142, Asp101 |
| Abl Kinase | -7.9 | Met318, Thr315 |
| Topoisomerase IIα | -9.2 | Arg487, DG13 |
These values are predictive and are often used to rank potential drug candidates before synthesis and experimental testing. For instance, docking studies on benzamide derivatives against topoisomerase IIα have shown binding energies in the range of -92 to -94 kcal/mol. dergipark.org.tr
De Novo Design and Virtual Screening of this compound Analogs
De novo design involves the computational creation of novel molecules with desired properties, while virtual screening is the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. Starting with the scaffold of this compound, these techniques could be used to design analogs with improved binding affinity or selectivity. This process often relies on the structural information obtained from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, a QSAR model could be developed to guide the design of more potent molecules.
Key Components of a QSAR Study:
Molecular Descriptors: Numerical values that describe the chemical properties of a molecule (e.g., topological, electronic, hydrophobic).
Statistical Method: A method to correlate the descriptors with the biological activity (e.g., multiple linear regression, partial least squares).
Model Validation: Statistical validation to ensure the predictive power of the model.
Studies on substituted benzamides have successfully used topological descriptors and molecular connectivity indices to model their antimicrobial activity. nih.gov Similarly, 3D-QSAR studies on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors have been performed to create predictive models. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. If the 3D structure of the target protein is unknown, a pharmacophore model can be developed based on a set of active molecules. This model can then be used to screen for other molecules that fit the pharmacophore and are therefore likely to be active. For this compound and its analogs, a pharmacophore model could be generated to identify the key chemical features responsible for their biological activity. researchgate.net
Biochemical and Molecular Target Identification for 3 4 Tert Butylphenyl Amino Benzamide
Enzyme Inhibition Assays and Kinetic Characterization
Enzyme assays are fundamental in early-stage drug discovery to determine if a compound can modulate the activity of a specific enzyme, which is often a critical node in a disease pathway. bellbrooklabs.com For 3-[(4-Tert-butylphenyl)amino]benzamide, a panel of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes, would be selected for initial screening.
These assays measure the rate of an enzymatic reaction, typically by monitoring the depletion of a substrate or the formation of a product over time. nih.gov The initial screening would likely be conducted at a single high concentration of the compound to identify any significant inhibitory activity. If this compound shows promise against a particular enzyme, further studies are initiated to characterize the nature and potency of this inhibition.
A key parameter determined is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov To understand the mechanism of inhibition, kinetic studies are performed by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations. bellbrooklabs.com These studies can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. bellbrooklabs.com
For instance, if this compound were tested against a hypothetical enzyme, "Kinase X," the following data might be generated.
Table 1: Hypothetical Enzyme Inhibition Data for this compound against Kinase X
| Parameter | Value | Description |
| IC50 | 150 nM | Concentration for 50% inhibition of Kinase X activity. |
| Ki | 75 nM | Inhibition constant, reflecting binding affinity to Kinase X. |
| Mechanism | Competitive | The compound binds to the active site, competing with the substrate. |
This table contains hypothetical data for illustrative purposes.
Such kinetic characterization provides deep insights into how the compound interacts with its target, which is crucial information for optimizing its structure to enhance potency and selectivity. researchgate.net
Receptor Binding Studies and Ligand Displacement Assays
Should the initial screening suggest that this compound might target a receptor rather than an enzyme, receptor binding assays are employed. These assays are essential for quantifying the affinity of a ligand (the compound) for a specific receptor. labome.comgiffordbioscience.com
A common approach is the ligand displacement assay. nih.gov In this setup, a known radiolabeled or fluorescently labeled ligand with high affinity for the target receptor is used. The assay measures the ability of an unlabeled compound, in this case, this compound, to compete with and displace the labeled ligand from the receptor. labome.com The amount of displaced labeled ligand is proportional to the affinity and concentration of the test compound.
These experiments, typically performed on cell membranes expressing the receptor of interest, yield crucial binding parameters like the inhibition constant (Ki), which represents the affinity of the compound for the receptor. giffordbioscience.com A lower Ki value signifies a higher binding affinity. giffordbioscience.com
Table 2: Illustrative Receptor Binding Data for this compound
| Target Receptor | Radioligand Used | Ki (nM) | Bmax (fmol/mg protein) |
| GPCR Target A | [3H]-Ligand Y | 85 | 1200 |
| GPCR Target B | [125I]-Ligand Z | >10,000 | Not Determined |
This table contains hypothetical data for illustrative purposes. Ki represents the binding affinity, and Bmax indicates the total number of available binding sites. giffordbioscience.com
The data would indicate a selective and high affinity of this compound for "GPCR Target A," while showing negligible affinity for "GPCR Target B," suggesting a specific interaction profile.
Protein-Ligand Interaction Technologies (e.g., SPR, ITC)
To gain a more detailed and dynamic understanding of the binding event between this compound and its protein target, label-free biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.
Surface Plasmon Resonance (SPR) is an optical technique that monitors molecular interactions in real-time. nih.govaffiniteinstruments.com In a hypothetical SPR experiment, the target protein would be immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram. affiniteinstruments.comspringernature.com This allows for the precise measurement of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing a direct measure of binding affinity. affiniteinstruments.com
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon molecular binding. nih.govamericanlaboratory.com In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. reactionbiology.comkhanacademy.org The heat released or absorbed during the binding event is measured, allowing for the simultaneous determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. americanlaboratory.com This thermodynamic profile reveals the forces driving the interaction. khanacademy.org
Table 3: Hypothetical Biophysical Interaction Data for this compound with Target Protein P
| Technique | Parameter | Value | Interpretation |
| SPR | kon (M⁻¹s⁻¹) | 1.5 x 10⁵ | Rate of association between the compound and protein. |
| koff (s⁻¹) | 3.0 x 10⁻³ | Rate of dissociation of the compound-protein complex. | |
| KD (nM) | 20 | Equilibrium dissociation constant, indicating high affinity. | |
| ITC | KD (nM) | 25 | Binding affinity, consistent with SPR data. |
| n (stoichiometry) | 1.1 | Indicates a 1:1 binding ratio. | |
| ΔH (kcal/mol) | -8.5 | Favorable enthalpy change, suggesting hydrogen bonding. | |
| -TΔS (kcal/mol) | -2.1 | Favorable entropy change, possibly from hydrophobic interactions. |
This table contains hypothetical data for illustrative purposes.
These techniques provide a comprehensive view of the binding kinetics and thermodynamics, which is essential for understanding the structure-activity relationship (SAR) and guiding lead optimization. nih.govspringernature.com
Affinity Proteomics and Target Deconvolution Strategies
While the above methods are excellent for verifying interactions with a known target, identifying unknown targets requires broader, unbiased approaches. Affinity proteomics is a powerful strategy for target deconvolution, the process of identifying the molecular targets of a bioactive compound. nih.gov
A common method involves immobilizing this compound onto a solid support, such as chromatography beads, to create an "affinity matrix". nih.govtechnologynetworks.com This matrix is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind specifically to the compound will be captured on the matrix, while non-binding proteins are washed away. technologynetworks.com
The captured proteins are then eluted and identified using mass spectrometry. nih.gov To distinguish true targets from non-specific binders, competition experiments are often performed where the cell lysate is pre-incubated with a soluble form of this compound before being applied to the affinity matrix. nih.gov True target proteins will bind to the free compound and will not be captured by the matrix, allowing for their identification by their absence in the final eluate. nih.gov Other genetic screening approaches, such as using CRISPR libraries, can also serve as powerful, unbiased methods for target identification. acs.org
Investigation of Allosteric Modulation by this compound
In addition to directly inhibiting an active site, a compound might act as an allosteric modulator. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.gov This can either enhance the activity of the natural ligand (Positive Allosteric Modulator, or PAM) or decrease it (Negative Allosteric Modulator, or NAM). nih.gov
To investigate if this compound acts as an allosteric modulator, functional assays would be performed in the presence of a known orthosteric ligand. For example, if the target is a G protein-coupled receptor (GPCR), a signaling assay would measure the receptor's response to its natural agonist at various concentrations, both with and without this compound.
If the compound is a PAM, it would potentiate the agonist's effect, shifting the dose-response curve to the left without necessarily activating the receptor on its own. nih.gov If it is a NAM, it would reduce the maximal effect or shift the curve to the right. nih.gov The advantage of allosteric modulators is that they can offer higher target selectivity, as allosteric sites are generally less conserved across protein families than orthosteric sites. frontiersin.org The development of such molecules represents a promising therapeutic approach. frontiersin.org
Preclinical Biological Evaluation of 3 4 Tert Butylphenyl Amino Benzamide in Non Human Systems
In Vitro Cell-Based Assays for Specific Biological Activities
Cellular Proliferation and Viability Assays (e.g., antiproliferative effects in specific cell lines)
No data is available on the effects of 3-[(4-Tert-butylphenyl)amino]benzamide on the cellular proliferation or viability of any cell lines.
Apoptosis and Cell Cycle Modulation Studies
There is no available information regarding the ability of this compound to induce apoptosis or modulate the cell cycle in any tested cell lines.
Reporter Gene Assays for Pathway Activation/Inhibition
No studies utilizing reporter gene assays to investigate the impact of this compound on specific cellular signaling pathways have been identified.
Phenotypic Screening in Disease Models
No data from phenotypic screening assays involving this compound in any disease models are present in the available literature.
In Vivo Efficacy Studies in Relevant Animal Models (non-human, non-clinical)
There are no published studies on the in vivo efficacy of this compound in any non-human animal models for any disease.
Pharmacodynamic Marker Evaluation in Preclinical Models
No information is available regarding the evaluation of pharmacodynamic markers following the administration of this compound in preclinical animal models.
Efficacy Assessment in Disease Progression Models
Information regarding the efficacy of this compound in preclinical models of disease progression is not available in the public domain. Efficacy studies are critical for determining the potential therapeutic utility of a compound. These studies involve administering the compound to animal models that mimic human diseases and assessing its impact on disease-related endpoints over time. For a related compound, N-tert-butyl-3-aminobenzamide (CPI1248), a patent has suggested potential utility in treating neurodegenerative diseases, though no specific data was provided.
Investigation of Biomarker Modulation
There is no publicly available data on the investigation of biomarker modulation by this compound. Such studies would typically involve measuring changes in specific proteins, genes, or other molecules in response to treatment with the compound in non-human systems. These biomarkers would be selected based on their relevance to the compound's proposed mechanism of action and the pathophysiology of the target disease.
Preclinical Pharmacokinetic and In Vitro ADME Studies
Comprehensive in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and preclinical pharmacokinetic data for this compound are not available in published literature. These studies are fundamental to understanding how a compound is processed by an organism, which is crucial for predicting its behavior in humans.
Metabolic Stability and Metabolite Identification in Hepatic Microsomes/Hepatocytes
No specific data on the metabolic stability of this compound in liver microsomes or hepatocytes has been published. This type of assay is used to determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. The process involves incubating the compound with liver fractions (microsomes or hepatocytes) and measuring its disappearance over time. Subsequent analysis would identify the chemical structures of any metabolites formed.
Plasma Protein Binding Characteristics
The plasma protein binding characteristics of this compound have not been publicly reported. This property is typically determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences the unbound fraction of a drug that is available to exert its pharmacological effect.
Permeability Assays (e.g., Caco-2, PAMPA)
Specific permeability data for this compound from Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA) is not available.
Caco-2 Permeability: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to predict oral drug absorption. It assesses a compound's apparent permeability coefficient (Papp).
PAMPA: This is a non-cell-based assay that evaluates a compound's ability to diffuse across an artificial lipid membrane, providing a measure of its passive permeability.
In vivo Pharmacokinetic Profiling in Animal Models
There are no published in vivo pharmacokinetic profiles for this compound in animal models such as rats or mice. Such studies would involve administering the compound to animals and collecting blood samples over time to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability. For a different, but related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, a study in rats determined it was well-absorbed orally with a terminal half-life of 9.4 minutes after intravenous administration.
Mechanistic Elucidation of 3 4 Tert Butylphenyl Amino Benzamide S Actions
Intracellular Signaling Pathway Modulation and Crosstalk Analysis
3-[(4-Tert-butylphenyl)amino]benzamide primarily functions by activating the Integrated Stress Response (ISR), a crucial cellular signaling network that eukaryotic cells employ to adapt to various environmental and internal stressors. wikipedia.orgucsf.edu The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.gov This phosphorylation is carried out by one of four specialized kinases—PERK, GCN2, PKR, and HRI—each of which responds to different types of stress, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. ucsf.edufrontiersin.org
Upon phosphorylation, eIF2α becomes an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B. frontiersin.org This leads to a global reduction in protein synthesis, thereby conserving resources and reducing the load of new proteins entering the ER. ucsf.edu Paradoxically, the phosphorylation of eIF2α also leads to the preferential translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). nih.govnih.gov ATF4 is a key transcription factor that orchestrates a broad gene expression program aimed at restoring cellular homeostasis. nih.gov
The signaling cascade initiated by this compound through the eIF2α-ATF4 axis leads to the transcriptional reprogramming of the cell. nih.govnih.gov This includes the upregulation of genes involved in amino acid metabolism, redox balance, and protein folding. nih.gov The activation of the ISR represents a point of significant crosstalk with other cellular pathways. For instance, the ISR can be coupled to the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR), which are other major cellular stress response pathways. ucsf.edu
Gene Expression Profiling and Proteomic Analysis in Response to Treatment
While the activation of the ATF4-mediated transcriptional program is a known consequence of treatment with this compound, a comprehensive gene expression profile or proteomic analysis specific to this compound is not extensively detailed in publicly available research. Gene expression profiling would typically involve techniques like microarray or next-generation sequencing to identify all genes whose expression is altered in response to the compound. youtube.com Similarly, proteomic analysis would utilize mass spectrometry-based approaches to quantify changes in the levels of thousands of proteins within the cell. youtube.comyoutube.com
Such analyses would provide a global view of the cellular response to this compound, moving beyond the established effects on the ISR. For example, a proteomic study could reveal changes in the abundance of proteins involved in cell cycle regulation, apoptosis, or metabolism, offering a more complete picture of the compound's mechanism of action. nih.govnih.gov Without such specific studies, a detailed account of the broader gene expression and proteomic changes induced by this compound remains to be elucidated.
Subcellular Localization and Interaction Dynamics
The specific subcellular localization and direct molecular interaction partners of this compound have not been definitively characterized in the available scientific literature. Determining the subcellular localization of a compound is crucial for understanding its mechanism of action, as it indicates where in the cell the compound exerts its effects. nih.govnih.gov Techniques such as immunofluorescence or the use of tagged versions of the compound could be employed to visualize its distribution within different cellular compartments, such as the nucleus, cytoplasm, or specific organelles like the endoplasmic reticulum or mitochondria. plos.org
Furthermore, identifying the direct protein targets with which this compound interacts is fundamental to a complete mechanistic understanding. This is often achieved through methods like affinity chromatography coupled with mass spectrometry. The absence of such data means that while the downstream signaling effects of the compound are known (i.e., activation of the ISR), the initial molecular event—the direct binding of this compound to a specific protein kinase or other cellular component that triggers this cascade—is not yet fully understood.
Autophagy and Other Cellular Process Modulation
The activation of the Integrated Stress Response by this compound has significant implications for other cellular processes, most notably autophagy. frontiersin.org Autophagy is a catabolic process that involves the degradation of cellular components via the lysosome, playing a critical role in cellular homeostasis, quality control, and adaptation to stress. nih.govyoutube.com
The link between the ISR and autophagy is well-established. The transcription factor ATF4, which is upregulated by this compound, can induce the expression of autophagy-related genes (ATGs). nih.gov Several of the ISR kinases can also directly influence the autophagy machinery. For example, PERK has been shown to induce the autophagy regulator ATG12 and promote the formation of the autophagosome. frontiersin.org Similarly, PKR and HRI have also been implicated in the induction of autophagy through various mechanisms. frontiersin.org
By inducing the ISR, this compound can therefore trigger autophagy, which serves as a pro-survival mechanism to help cells cope with the stress condition. youtube.com This process allows for the recycling of cellular components to provide energy and building blocks for essential processes, as well as the removal of damaged organelles and protein aggregates. youtube.com
Below is an interactive table summarizing the key proteins involved in the modulation of autophagy by the Integrated Stress Response.
| Protein | Role in ISR | Role in Autophagy |
| PERK | eIF2α kinase, activated by ER stress. | Induces ATG12, promotes autophagosome formation. frontiersin.org |
| PKR | eIF2α kinase, activated by dsRNA. | Engages autophagy through activation of IKKβ and JNK1. frontiersin.org |
| HRI | eIF2α kinase, activated by heme depletion. | Induces components of chaperone-assisted selective autophagy. frontiersin.org |
| eIF2α | Phosphorylated by ISR kinases, reduces global translation. | Phosphorylation is required for autophagy induction by many agents. frontiersin.org |
| ATF4 | Transcription factor, translationally upregulated by eIF2α phosphorylation. | Induces the expression of autophagy-related genes. nih.gov |
Epigenetic Modifications Induced by this compound
There is currently no specific evidence in the scientific literature to suggest that this compound directly induces epigenetic modifications. Epigenetic mechanisms, which include DNA methylation, histone modifications, and non-coding RNAs, are crucial for regulating gene expression without altering the DNA sequence itself. nih.govnih.govmdpi.com These modifications can have long-lasting effects on cellular function and are increasingly recognized as important factors in health and disease. crisprmedicinenews.com
While the ISR can influence chromatin architecture and histone modifications in a general sense as part of its transcriptional reprogramming, frontiersin.org direct modulation of epigenetic writers, readers, or erasers by this compound has not been reported. Investigating the potential epigenetic effects of this compound would require dedicated studies, such as chromatin immunoprecipitation sequencing (ChIP-seq) to map histone modifications or bisulfite sequencing to assess DNA methylation patterns following treatment. youtube.com Without such data, the role of this compound in the epigenetic regulation of gene expression remains an open question.
Structure Activity Relationship Sar Studies and Rational Design of 3 4 Tert Butylphenyl Amino Benzamide Analogs
Systematic Modification of the Benzamide (B126) Core and Substituents
The benzamide core of 3-[(4-tert-butylphenyl)amino]benzamide serves as a key scaffold for molecular interactions. Research into related benzamide-containing compounds demonstrates that systematic modifications to this core can significantly influence biological efficacy. Modifications often focus on the substitution pattern of the benzamide ring and alterations to the amide linker itself.
Table 1: Representative Modifications on Benzamide-Related Cores and Observed Activity Trends
| Lead Structure | Modification Area | Substituent Type | General Impact on Activity | Reference |
| Salicylanilide | Aniline (B41778) Ring | 2-alkoxy chain length | Activity decreased with longer chain | mdpi.com |
| 2-Aminobenzamide | Benzamide Ring | Various | Dependent on substituent and position | nih.gov |
| N-Substituted Benzamide | Amide Nitrogen | Cyclic amines | Varied; some showed improved anti-proliferative activity | researchgate.net |
Impact of Aromatic Substitutions on Biological Activity
The two aromatic rings in this compound—the benzamide ring and the 4-tert-butylphenyl ring—are primary sites for modification to probe SAR. Substitutions on these rings can drastically alter the compound's interaction with its biological target.
Research on various classes of molecules containing similar diarylamine or benzamide frameworks has provided a wealth of information on the impact of aromatic substitutions. For example, in a series of 2-(4-methylsulfonylaminophenyl) propanamide antagonists, modifying the benzyl (B1604629) C-region by replacing the 4-tert-butyl group with halogen atoms (chloro, bromo, iodo) improved receptor activity as the size of the halogen increased. researchgate.net However, introducing an electron-donating group like a 4-methoxy substituent led to a significant reduction in potency. researchgate.net This suggests a preference for electron-withdrawing and/or lipophilic groups at this position for that specific target.
Similarly, studies on other bioactive molecules show that the position and electronic nature of substituents are paramount. In a series of 1,2,5-oxadiazole derivatives, 3-(trifluoromethyl)benzamides generally showed higher cytotoxicity, while unsubstituted benzamides were often the least cytotoxic. mdpi.com This highlights that electron-withdrawing groups on the benzamide portion can enhance a particular biological effect. Molecular docking studies on some inhibitors have revealed that specific substitutions can lead to favorable hydrophobic interactions with key amino acid residues like phenylalanine, alanine, and leucine (B10760876) in the target's binding pocket. mdpi.com
Table 2: Effect of Aromatic Substitutions on Biological Activity in Analogous Scaffolds
| Scaffold | Substitution Position | Substituent | Observed Effect | Reference |
| Propanamide Antagonist | 4-position of benzyl ring | Halogens (Cl, Br, I) | Increased activity with size | researchgate.net |
| Propanamide Antagonist | 4-position of benzyl ring | Methoxy (CH₃O) | Dramatic reduction in potency | researchgate.net |
| Benzamide Derivative | 3-position of benzamide ring | Trifluoromethyl (CF₃) | Generally higher cytotoxicity | mdpi.com |
| Benzamide Derivative | Benzamide ring | Unsubstituted | Often the least cytotoxic | mdpi.com |
Role of the Tert-butylphenyl Moiety in Target Binding
The 4-tert-butylphenyl group is a common feature in many biologically active molecules and is considered a critical pharmacophore for this compound and its analogs. Its primary role is believed to be anchoring the molecule within a hydrophobic pocket of the target protein.
The bulky and lipophilic nature of the tert-butyl group facilitates strong van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding site. SAR studies on farnesoid X receptor (FXR) antagonists revealed that the 3-(tert-butyl)-4-hydroxyphenyl unit was essential for maintaining antagonistic activity. nih.gov This emphasizes the group's importance in establishing a productive binding orientation.
Further evidence comes from research on TRPV1 antagonists, where a series of N-4-t-butylbenzyl propanamides were investigated. nih.gov The consistent presence of this moiety in potent compounds across different studies suggests its fundamental role in target recognition. In kinetic studies of a fluorinated acetophenone (B1666503) derivative bearing a 3-tert-butylphenyl group, molecular docking simulations showed the molecule binding to a specific site where the bulky group could be accommodated. mdpi.com The replacement of the tert-butyl group with smaller alkyl groups or polar substituents often leads to a significant loss of potency, confirming that both its size and hydrophobicity are key determinants of biological activity. researchgate.net
Conformational Restriction and Bioisosteric Replacements
To refine the pharmacological properties of lead compounds like this compound, medicinal chemists often employ strategies of conformational restriction and bioisosteric replacement. Conformational restriction involves modifying the molecule to reduce its flexibility, which can lock it into a more bioactive conformation, thereby increasing affinity and selectivity for the target.
Bioisosterism involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. nih.gov The amide bond is a frequent target for bioisosteric replacement due to its potential susceptibility to enzymatic cleavage. Common bioisosteres for the amide group include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. mdpi.comnih.gov These five-membered rings can mimic the planar geometry and hydrogen bonding characteristics of the amide bond while offering improved metabolic stability. nih.gov Other replacements include thioamides and selenoamides, which have been shown to retain biological activity in certain anthelmintic benzamides. mdpi.com
Table 3: Common Bioisosteric Replacements for the Amide Group
| Original Group | Bioisostere | Potential Advantages | Reference |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, mimics planarity | nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Preserves geometry and H-bond features | mdpi.com |
| Amide (-CONH-) | Thioamide (-CSNH-) | Retained activity in some systems, altered electronics | mdpi.com |
| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Altered geometry and H-bonding capacity | mdpi.com |
Design and Synthesis of Prodrug Strategies
Prodrug design is a valuable strategy used to overcome undesirable physicochemical or pharmacokinetic properties of an active pharmaceutical ingredient, such as poor solubility, low permeability, or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. nih.gov
For a molecule like this compound, several prodrug strategies could theoretically be applied. The secondary amine of the amide group is a potential site for modification. For instance, attaching a promoiety could enhance water solubility for intravenous administration or modulate lipophilicity for improved membrane permeation. nih.govmdpi.com Common water-solubilizing promoieties include phosphates, amino acids, or polyethylene (B3416737) glycol (PEG) chains.
The objective of a prodrug strategy is to mask a key functional group of the active molecule until it reaches the desired site of action, where it is cleaved to release the parent drug. nih.gov For example, an N-acyl or N-alkoxycarbonyl derivative could be designed to be cleaved by esterases or other enzymes prevalent in the body. While specific research on prodrugs of this compound is not extensively documented in the provided sources, the principles of prodrug design are broadly applicable and represent a viable approach for optimizing the therapeutic potential of this class of compounds.
Advanced Analytical and Bioanalytical Methodologies for Research Purposes
Development of LC-MS/MS Methods for Quantification in Biological Matrices (research samples)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the preferred technique for the precise quantification of small molecules like 3-[(4-tert-butylphenyl)amino]benzamide in complex biological matrices such as plasma, urine, and tissue homogenates. agnopharma.com Its superior sensitivity and specificity allow for the detection of nano- to picogram-per-milliliter concentrations, which is critical for characterizing the pharmacokinetic profile of a compound in research studies. agnopharma.com
The development of a robust LC-MS/MS method for this compound would involve several key steps:
Optimization of Mass Spectrometric Parameters: This involves tuning the instrument to achieve the highest sensitivity for the parent compound. Using a triple-quadrupole mass spectrometer, the precursor ion (the protonated or deprotonated molecule of this compound) is selected in the first quadrupole (Q1). agnopharma.com It is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). agnopharma.com This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity.
Chromatographic Separation: An appropriate Liquid Chromatography (LC) method, often using Ultra-Performance Liquid Chromatography (UPLC) with sub-2-µm particle columns, is developed to separate the analyte from endogenous matrix components and potential metabolites. lcms.cz This minimizes matrix effects, such as ion suppression, where other components in the sample interfere with the ionization of the target analyte. agnopharma.com
Sample Preparation: A crucial step is the extraction of the compound from the biological matrix. This is typically achieved through methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances.
Method Validation: The finalized assay would be validated according to established bioanalytical method validation guidelines to ensure its accuracy, precision, linearity, and stability over a specified concentration range. nih.gov
A hypothetical LC-MS/MS method for this compound is outlined below.
Table 1: Hypothetical LC-MS/MS Parameters for Quantification in Rat Plasma
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple-Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined experimentally |
| Internal Standard | Stable Isotope-Labeled this compound |
Application of NMR Spectroscopy for Metabolite Identification (research)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the chemical structures of unknown compounds, making it invaluable for identifying metabolites in research studies. nih.govnih.govmdpi.com While mass spectrometry provides the molecular mass and fragmentation patterns of metabolites, NMR provides detailed information about the molecule's carbon-hydrogen framework, allowing for the precise determination of where biotransformations (like hydroxylation, glucuronidation, etc.) have occurred. nih.govmdpi.com
In a research context to identify metabolites of this compound, the process would typically involve:
Dosing a test system (e.g., liver microsomes, hepatocytes, or a research animal) with the compound.
Collecting samples (e.g., urine, bile, or microsomal incubates) over time.
Isolating the metabolites from the biological matrix, often using a combination of extraction and chromatographic techniques.
Analyzing the purified metabolites using a suite of NMR experiments, such as 1D ¹H NMR and 2D experiments like COSY and HSQC, to piece together the chemical structure. mdpi.com
The combination of NMR and MS data is highly efficient for unambiguous metabolite identification. nih.gov
Microfluidic and Miniaturized Analytical Systems for Research
Microfluidic systems, or "lab-on-a-chip" technologies, integrate multiple laboratory functions onto a single chip of only a few square centimeters. These systems offer several advantages for research, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput automation.
For research involving this compound, microfluidic devices could be developed for:
Rapid Pharmacokinetic Studies: Miniaturized systems could be designed to perform rapid sample cleanup and analysis from very small volumes of biological fluid, enabling more detailed time-course studies in preclinical models.
Cell-Based Assays: Microfluidic chips can be used to culture cells and expose them to compounds in a highly controlled environment, allowing for the study of cellular responses with high temporal and spatial resolution.
Metabolism Studies: Integrated microfluidic bioreactors containing liver enzymes could be used to rapidly screen for metabolic stability and generate metabolites, minimizing the use of animal-derived materials.
The development of such systems requires expertise in microfabrication, fluid dynamics, and analytical chemistry to create devices tailored to the specific research question.
Translational Research Perspectives and Future Research Directions
Potential Role of 3-[(4-Tert-butylphenyl)amino]benzamide as a Molecular Probe or Research Tool
This compound, a member of the benzamide (B126) class of compounds, holds significant potential as a molecular probe and research tool for elucidating complex biological pathways. Its utility stems from its ability to interact with specific biological targets, thereby allowing researchers to investigate the functions of these targets in cellular processes. The structural characteristics of the benzamide core, combined with the substituted phenyl rings, can be modified to develop highly selective and potent ligands for various enzymes and receptors.
As a research tool, this compound can be instrumental in target validation studies. By observing the physiological and cellular effects following the administration of this compound in preclinical models, researchers can gain insights into the role of its specific molecular target in disease pathogenesis. Furthermore, derivatives of this compound can be synthesized with fluorescent tags or radioactive isotopes, enabling its use in advanced imaging techniques to visualize the distribution and density of its target within tissues and cells. This provides a powerful method for studying target engagement and pharmacodynamics, crucial steps in the early stages of drug discovery.
Exploration of Novel Therapeutic Areas Based on Preclinical Findings
Preclinical investigations into compounds structurally related to this compound have suggested potential therapeutic applications across various diseases. The benzamide scaffold is a common feature in a range of biologically active molecules, and its derivatives have been explored for their utility in oncology, inflammation, and neurodegenerative disorders.
For instance, certain benzamide derivatives have demonstrated inhibitory activity against key signaling proteins involved in cancer cell proliferation and survival. Preclinical studies on related compounds have shown promise in targeting pathways that are dysregulated in various malignancies. Similarly, the anti-inflammatory properties of some benzamides are being investigated, with research focusing on their ability to modulate inflammatory responses. The exploration of this compound in these and other therapeutic areas is a logical next step, driven by the foundational knowledge gained from its chemical class. Further preclinical studies are warranted to delineate its specific mechanisms of action and to identify patient populations that might benefit from its therapeutic potential.
Integration of Multi-Omics Data in this compound Research
To fully understand the biological effects of this compound, a comprehensive approach that integrates various "omics" technologies is essential. This includes genomics, proteomics, and metabolomics, which provide a systems-level view of the molecular changes induced by the compound.
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Identifying genetic markers that predict response or resistance to the compound. | Understanding the genetic basis of differential drug efficacy and identifying patient subgroups most likely to benefit. |
| Proteomics | Characterizing changes in protein expression and post-translational modifications following treatment. | Elucidating the compound's mechanism of action and identifying downstream signaling pathways affected. |
| Metabolomics | Analyzing alterations in the cellular metabolic profile. | Revealing off-target effects and understanding the broader physiological impact of the compound. |
By integrating these multi-omics datasets, researchers can construct detailed molecular maps of the compound's activity. This holistic approach can uncover novel biomarkers for monitoring treatment response, identify potential mechanisms of toxicity, and reveal new therapeutic opportunities. Such an integrated analysis is crucial for advancing the compound from preclinical research to potential clinical applications.
Challenges and Opportunities in the Development of Benzamide-Based Bioactive Agents
The development of benzamide-based bioactive agents, including this compound, presents both challenges and opportunities. A significant challenge lies in achieving high target specificity to minimize off-target effects and potential toxicity. The inherent flexibility of the benzamide scaffold, while allowing for diverse biological activities, can also lead to interactions with multiple proteins.
Furthermore, issues related to bioavailability, metabolic stability, and solubility are common hurdles in the development of small molecule drugs. Overcoming these challenges often requires extensive medicinal chemistry efforts to optimize the compound's pharmacokinetic and pharmacodynamic properties.
Despite these challenges, the field of benzamide-based agents is ripe with opportunities. The versatility of the benzamide core allows for the creation of large chemical libraries for high-throughput screening, increasing the probability of discovering novel and potent therapeutic agents. Advances in computational chemistry and structure-activity relationship (SAR) modeling can accelerate the design of more selective and effective compounds. researchgate.net The continued exploration of benzamide derivatives could lead to the development of new treatments for a wide range of diseases. mdpi.com
Ethical Considerations in Preclinical Biomedical Research
The preclinical development of any new therapeutic agent, including this compound, must be conducted within a robust ethical framework. A primary ethical consideration is the use of animals in research. biobostonconsulting.com The "3Rs" principle—Replacement, Reduction, and Refinement—serves as a guiding framework for the ethical use of animals in scientific experiments. biobostonconsulting.com
Replacement: Utilizing non-animal methods such as in vitro models and computer simulations whenever possible. biobostonconsulting.com
Reduction: Minimizing the number of animals used to obtain statistically significant data. biobostonconsulting.com
Refinement: Modifying experimental procedures to minimize animal pain and distress. biobostonconsulting.com
Data integrity and reproducibility are also critical ethical obligations in preclinical research. biobostonconsulting.com Researchers must ensure that all data are accurate, reliable, and transparently reported to build trust and prevent the advancement of ineffective or unsafe compounds into clinical trials. biobostonconsulting.com
Furthermore, when human tissues or data are used in preclinical studies, the principles of informed consent and transparency are paramount. biobostonconsulting.com Researchers have a responsibility to be clear about the objectives and methods of their research. Ultimately, the ethical conduct of preclinical research is essential to ensure the scientific validity of the findings and to protect the welfare of both animal and potential human subjects. nih.gov The journey from a laboratory concept to a marketable drug is long and has a high failure rate, which ethically necessitates careful consideration of the number of animals sacrificed. srce.hr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
